6-Aminoquinazoline-2,4(1H,3H)-dione
Overview
Description
6-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with amino and dione functional groups, making it a versatile scaffold for various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Anthranilic Acid Route: One common method involves the reaction of anthranilic acid with potassium cyanate to form o-ureidobenzoic acid, which is then cyclized by heating with acid or base to yield this compound.
Carbon Dioxide Cyclization: Another method involves the reaction of 2-aminobenzonitriles with carbon dioxide under atmospheric pressure with a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide.
Industrial Production Methods:
- Industrial production often employs scalable methods such as the cyclization of anthranilic acid derivatives with appropriate reagents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dione functional group to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products:
Scientific Research Applications
6-Aminoquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Aminoquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Antagonism: It can act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating biological responses.
Comparison with Similar Compounds
Quinazoline-2,4-dione: Lacks the amino group but shares the quinazoline core.
6-Chloro-1H-quinazoline-2,4-dione: Contains a chloro substituent instead of an amino group.
6-Hydroxy-1H-quinazoline-2,4-dione: Features a hydroxy group in place of the amino group.
Uniqueness:
Properties
IUPAC Name |
6-amino-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,9H2,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUUYVWJDAEWSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360772 | |
Record name | 6-Amino-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54243-58-2 | |
Record name | 6-Amino-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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